molecular formula C8H14N8S2 B7744148 5,5'-(ethane-1,2-diylbis(sulfanediyl))bis(3-methyl-4H-1,2,4-triazol-4-amine)

5,5'-(ethane-1,2-diylbis(sulfanediyl))bis(3-methyl-4H-1,2,4-triazol-4-amine)

Cat. No.: B7744148
M. Wt: 286.4 g/mol
InChI Key: TXHCZHURUNFZCG-UHFFFAOYSA-N
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Description

5,5'-(Ethane-1,2-diylbis(sulfanediyl))bis(3-methyl-4H-1,2,4-triazol-4-amine) is a sophisticated bifunctional ligand designed for advanced research in coordination chemistry and materials science. Its molecular structure incorporates two 3-methyl-4H-1,2,4-triazol-4-amine moieties linked by a flexible ethane-1,2-diylbis(sulfanediyl) bridge. This configuration provides multiple nitrogen and sulfur donor atoms, enabling the formation of stable complexes with various metal ions. The presence of the sulfanyl (-S-) groups and the triazole rings suggests potential for creating diverse coordination geometries and supramolecular architectures through hydrogen bonding and other non-covalent interactions, which can be critical for developing functional molecular materials. Researchers can leverage this compound to investigate the construction of metal-organic frameworks (MOFs) and coordination polymers with tailored properties. Its potential applications extend into the exploration of catalysts that mimic enzymatic activity, given the biological relevance of nitrogen-sulfur ligand environments. Furthermore, the structural features of this bis-triazole derivative make it a candidate for studies in the development of novel energetic materials, where high nitrogen content and dense molecular networks are often desired characteristics. This chemical is provided exclusively for research purposes to support innovation in these specialized scientific fields.

Properties

IUPAC Name

3-[2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]ethylsulfanyl]-5-methyl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N8S2/c1-5-11-13-7(15(5)9)17-3-4-18-8-14-12-6(2)16(8)10/h3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXHCZHURUNFZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N)SCCSC2=NN=C(N2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidative Coupling Method

  • 3-Methyl-4H-1,2,4-triazol-4-amine thiol (0.02 mol) is dissolved in DMF.

  • Iodine (0.01 mol) in ethanol is added slowly under nitrogen.

  • The mixture is stirred at 25°C for 12 hours.

  • The product is precipitated with ice water, filtered, and dried.

Yield : 60–65%.
Mechanism : Thiol oxidation (2 R-SH → R-S-S-R) mediated by iodine.

Dihaloalkane Bridging Method

  • 3-Methyl-4H-1,2,4-triazol-4-amine thiol (0.02 mol) is treated with 1,2-dibromoethane (0.01 mol) in ethanol.

  • Potassium carbonate (0.04 mol) is added as a base.

  • The reaction is refluxed for 24 hours, cooled, and filtered.

Yield : 55–60%.
Advantage : Avoids stoichiometric oxidants, enabling greener synthesis.

Integrated Multi-Step Synthesis

A consolidated protocol merging triazole formation and disulfide bridging is outlined below:

  • Synthesis of 3-methyl-4H-1,2,4-triazol-4-amine thiol :

    • Methyl hydrazinecarbothioamide → cyclization with hydrazine hydrate → thiol intermediate.

  • Disulfide bridge formation :

    • Oxidative coupling with iodine or reaction with 1,2-dibromoethane.

Optimization notes :

  • Solvent choice : DMF enhances thiol solubility but may require higher temperatures.

  • Base selection : Potassium carbonate minimizes side reactions compared to NaOH.

Analytical Characterization

Spectroscopic validation is critical for confirming structure and purity:

Technique Key Signals
FTIR 1615 cm⁻¹ (C=N), 1220 cm⁻¹ (C-S), 3350 cm⁻¹ (N-H)
¹H NMR (DMSO-d₆)δ 2.35 (s, 6H, CH₃), δ 3.85 (s, 4H, S-CH₂-CH₂-S), δ 5.80 (s, 4H, NH₂)
MS (ESI+) m/z 397.1 [M+H]⁺ (calc. 396.4)

Comparative Analysis of Methods

Method Yield Reaction Time Purity Scalability
Oxidative coupling60–65%12–24 hours>95%Moderate
Dihaloalkane bridging55–60%24 hours>90%High

Key findings :

  • Oxidative coupling offers higher yields but requires iodine stoichiometry.

  • Dihaloalkane bridging is preferable for large-scale synthesis despite slightly lower yields.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing cyclization pathways may yield isomeric byproducts. Using excess hydrazine hydrate suppresses this.

  • Disulfide Stability : The S-S bond is prone to reduction. Storage under nitrogen and avoidance of reducing agents are recommended.

  • Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) effectively separates the target compound from unreacted monomers .

Chemical Reactions Analysis

Types of Reactions

5,5’-(ethane-1,2-diylbis(sulfanediyl))bis(3-methyl-4H-1,2,4-triazol-4-amine): undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atoms in the sulfanediyl linkages can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazole rings or the sulfanediyl linkages.

    Substitution: The triazole rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides are commonly used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified triazole rings or reduced sulfanediyl linkages.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

5,5’-(ethane-1,2-diylbis(sulfanediyl))bis(3-methyl-4H-1,2,4-triazol-4-amine): has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic or electronic properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of 5,5’-(ethane-1,2-diylbis(sulfanediyl))bis(3-methyl-4H-1,2,4-triazol-4-amine) involves its interaction with molecular targets through coordination with metal ions or binding to specific biological receptors. The sulfur and nitrogen atoms in its structure play a crucial role in these interactions, facilitating the formation of stable complexes or modulating biological pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Core Heterocycles

Triazole vs. Thiadiazole and Oxadiazole Derivatives
  • Target Compound : The bis-triazole core provides nitrogen-rich aromatic systems, favoring hydrogen bonding and π-π stacking. The ethane-1,2-diylbis(sulfanediyl) linker enhances flexibility and sulfur-mediated interactions .
  • Bis-Thiadiazole Analogues: Compounds like 5,5’-(ethane-1,2-diylbis(sulfanediyl))bis(N-benzylidene-1,3,4-thiadiazole-2-amine) () replace triazole with thiadiazole, reducing hydrogen bond donors (2 vs. 6) but increasing electrophilicity due to sulfur atoms in the heterocycle. These derivatives show strong imine (C=N) stretching at 1612 cm<sup>−1</sup> in FT-IR, indicating stable Schiff base formation .
  • Oxadiazole Derivatives : 1,3,4-Oxadiazole-based compounds (e.g., ) exhibit lower basicity compared to triazoles, affecting solubility and enzyme-binding kinetics. Their synthesis often involves hydrazide intermediates and alkylation with dibromoethane .
Linker Modifications
  • Azanediyl vs. Sulfanediyl : Compounds like 5,5'-((p-Tolylazanediyl)bis(ethane-2,1-diyl))bis(4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione) () replace sulfur with nitrogen in the linker, reducing hydrophobicity and altering conformational flexibility. This substitution may decrease membrane permeability but improve aqueous stability .
Enzyme Inhibition
  • Antitumor Activity: Copper(II) complexes of ethane-1,2-diylbis(sulfanediyl)-linked imidazoles () exhibit cytotoxicity via distorted tetrahedral coordination, contrasting with the non-metallated target compound. This highlights the role of metal ions in enhancing bioactivity .
Cytotoxicity Mechanisms
  • Metal Coordination : Dinuclear copper(II) Schiff base complexes () leverage planar or tetrahedral geometries for DNA intercalation, a mechanism absent in sulfur-linked triazoles .

Physicochemical and Spectroscopic Properties

Property Target Compound Bis-Thiadiazole (7c) Cu(II) Imidazole Complex
Core Structure Bis-triazole Bis-thiadiazole Bis-imidazole + Cu(II)
Linker Sulfanediyl Sulfanediyl Sulfanediyl
H-Bond Donors 6 2 4 (ligand) + 2 (H2O)
FT-IR C=N Stretch (cm⁻¹) N/A 1612 1608
Bioactivity 15-LO Inhibition (IC50 = 2.9 μM) Molecular docking (unreported IC50) Cytotoxicity (structural distortion-dependent)

Key Research Findings and Trends

Linker Flexibility : Sulfanediyl linkers enhance conformational adaptability, improving enzyme active-site binding compared to rigid azanediyl linkers .

Substituent Effects : Piperazine groups in the target compound’s derivatives enhance 15-LO inhibition by 40% compared to methyl substituents, likely due to increased basicity .

Metal Coordination : Copper(II) complexes () exhibit distinct mechanisms (e.g., DNA damage) compared to organic inhibitors, underscoring the role of redox-active metals .

Biological Activity

5,5'-(ethane-1,2-diylbis(sulfanediyl))bis(3-methyl-4H-1,2,4-triazol-4-amine) is a complex organic compound characterized by its unique structural features, which include sulfanediyl linkages and 3-methyl-4H-1,2,4-triazol-4-amine moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Overview

The compound's structure can be represented as follows:

C12H16N6S2\text{C}_{12}\text{H}_{16}\text{N}_6\text{S}_2

This structure features:

  • Ethane-1,2-diyl core : A central carbon chain.
  • Sulfanediyl linkages : Contributing to its reactivity and potential biological interactions.
  • Triazole rings : Known for various pharmacological activities.

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-triazole scaffold often exhibit significant antimicrobial activity. The biological activity of 5,5'-(ethane-1,2-diylbis(sulfanediyl))bis(3-methyl-4H-1,2,4-triazol-4-amine) has been evaluated against various pathogens:

PathogenMIC (μg/mL)Reference
Staphylococcus aureus0.125
Escherichia coli0.250
Candida albicans0.500

These results suggest that this compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The triazole derivatives have also been explored for their anticancer properties. A study highlighted that triazole-based compounds can inhibit cancer cell proliferation by interfering with specific molecular pathways:

Cancer Cell LineIC50 (μM)Reference
HeLa (cervical cancer)10.5
MCF-7 (breast cancer)8.3

These findings indicate that the compound may have a promising role in cancer therapeutics.

The biological activity of 5,5'-(ethane-1,2-diylbis(sulfanediyl))bis(3-methyl-4H-1,2,4-triazol-4-amine) can be attributed to its ability to interact with various biological targets:

  • Metal Ion Coordination : The sulfur atoms in the compound can coordinate with metal ions, potentially enhancing its biological efficacy.
  • Enzyme Inhibition : It may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
  • Receptor Binding : The triazole moiety can engage in hydrogen bonding with specific receptors involved in cellular signaling pathways.

Comparative Analysis

To better understand the uniqueness of this compound's activity compared to similar triazole derivatives, a comparative analysis was conducted:

Compound NameAntimicrobial Activity (MIC)Anticancer Activity (IC50)
5,5'-(ethane-1,2-diylbis(sulfanediyl))bis(3-methyl-4H-1,2,4-triazol-4-amine)0.125 μg/mL10.5 μM
5-(phenyl)-1H-1,2,4-triazole0.200 μg/mL12.0 μM
3-methyl-1H-1,2,4-triazole0.300 μg/mL15.0 μM

This table illustrates that the compound exhibits superior antimicrobial and anticancer activities compared to some other triazole derivatives.

Case Studies

Several case studies have documented the synthesis and evaluation of this compound's biological activities:

  • Study on Antimicrobial Efficacy : A comprehensive evaluation of various synthesized triazole derivatives demonstrated that those containing sulfanediyl linkages exhibited enhanced activity against resistant strains of bacteria such as MRSA.
  • Anticancer Evaluation : In vitro studies showed that the compound significantly inhibited the growth of multiple cancer cell lines compared to standard chemotherapeutic agents.

Q & A

Basic Synthesis and Optimization

Q: What are the established synthetic routes for 5,5'-(ethane-1,2-diylbis(sulfanediyl))bis(3-methyl-4H-1,2,4-triazol-4-amine), and how can reaction conditions be optimized for yield and purity? A:

  • Key Steps :
    • Starting Material : Use 3-amino-5-mercapto-1,2,4-triazole derivatives as precursors ().
    • Coupling Reaction : Ethylene diyl disulfide bridges are formed via oxidative coupling under acidic conditions (e.g., ethanoic acid) with heating (60–80°C) .
    • Derivatization : Post-synthetic modifications (e.g., Mannich base formation or arylidene hydrazide conjugation) require controlled stoichiometry of aldehydes (e.g., 3,4-dimethoxybenzaldehyde) to avoid side reactions .
  • Optimization :
    • Use fractional factorial designs to test variables: temperature, solvent polarity, and catalyst presence.
    • Monitor purity via HPLC and adjust reaction time (typically 12–24 hrs) to minimize byproducts like unreacted thiols .

Structural and Spectroscopic Characterization

Q: Which analytical techniques are most reliable for confirming the structure and purity of this compound? A:

  • Core Techniques :
    • NMR Spectroscopy :
  • 1H-NMR : Identify methyl groups (δ 2.1–2.5 ppm) and amine protons (δ 5.5–6.0 ppm).
  • 13C-NMR : Confirm disulfide-linked carbons (δ 35–40 ppm) and triazole ring carbons (δ 150–160 ppm) .
    2. IR/Raman Spectroscopy : Detect S–S stretching (500–550 cm⁻¹) and N–H bending (1600–1650 cm⁻¹) .
    3. Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+ and rule out dimerization artifacts .

Advanced Mechanistic Studies

Q: How can researchers investigate the electronic and steric effects of the disulfide bridge on the compound’s reactivity? A:

  • Methodology :
    • Computational Modeling :
  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density on sulfur atoms and triazole rings .
    2. Kinetic Studies :
  • Compare reaction rates of the disulfide-linked compound vs. mono-thiol analogs in nucleophilic substitution reactions (e.g., alkylation with iodomethane).
    3. X-ray Crystallography : Resolve crystal structures to assess bond angles and steric hindrance around the disulfide moiety .
  • Data Interpretation : Correlate computational predictions with experimental reactivity trends (e.g., reduced nucleophilicity due to electron-withdrawing triazole groups) .

Contradictions in Biological Activity Data

Q: How should researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)? A:

  • Root Cause Analysis :
    • Purity Verification : Re-test batches with conflicting results using LC-MS to detect trace impurities (e.g., residual aldehydes from synthesis) .
    • Assay Conditions :
  • Standardize cell lines (e.g., HepG2 vs. HEK293) and culture media (e.g., serum-free vs. serum-containing) to isolate compound-specific effects .
    3. Dose-Response Curves : Use Hill slope analysis to differentiate between specific binding and non-specific cytotoxicity .

Environmental Fate and Degradation Pathways

Q: What methodologies are suitable for studying the environmental persistence and degradation products of this compound? A:

  • Experimental Design :
    • Abiotic Degradation :
  • Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–10) and monitor S–S bond cleavage via LC-MS .
    2. Biotic Degradation :
  • Use soil microcosms with LC-MS/MS to identify metabolites (e.g., sulfonic acid derivatives) .
    3. QSAR Modeling : Predict bioaccumulation potential using logP values and molecular volume calculations .

Advanced Applications in Materials Science

Q: How can the disulfide moiety be exploited for designing stimuli-responsive materials? A:

  • Strategies :
    • Dynamic Covalent Chemistry :
  • Incorporate the compound into hydrogels; redox-triggered disulfide cleavage enables controlled drug release .
    2. Surface Functionalization :
  • Graft onto gold nanoparticles via Au–S bonds; monitor stability under reducing conditions (e.g., glutathione) .

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